6-Chloro-2,2-dimethylchroman-8-carbaldehyde
Description
6-Chloro-2,2-dimethylchroman-8-carbaldehyde is a chroman derivative featuring a chlorine atom at position 6, two methyl groups at position 2, and a carbaldehyde group at position 8. Chroman derivatives are bicyclic structures comprising a benzene ring fused to a dihydropyran ring. The chloro and dimethyl substituents influence steric and electronic properties, affecting stability and interactions in chemical or biological systems.
Properties
IUPAC Name |
6-chloro-2,2-dimethyl-3,4-dihydrochromene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-12(2)4-3-8-5-10(13)6-9(7-14)11(8)15-12/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOWVKYITXYUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC(=C2)Cl)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2-dimethylchroman-8-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-2,2-dimethylchroman.
Oxidation: The chroman derivative undergoes oxidation to introduce the carbaldehyde group at the 8th position. Common oxidizing agents used in this step include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,2-dimethylchroman-8-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent in solvents like DCM or acetone.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: 6-Chloro-2,2-dimethylchroman-8-carboxylic acid.
Reduction: 6-Chloro-2,2-dimethylchroman-8-methanol.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2,2-dimethylchroman-8-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its effects on various biological pathways and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-Chloro-2,2-dimethylchroman-8-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and carbaldehyde groups can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
8-Chloro-2,2-dimethylspiro[chroman-4,1′-cyclopropane]-6-carbaldehyde
- Structure : Incorporates a spiro cyclopropane ring at position 4 of the chroman core.
- Molecular Formula : C₁₄H₁₅ClO₂ (vs. inferred C₁₁H₁₁ClO₂ for the target compound).
- Key Differences: The spiro cyclopropane introduces significant steric bulk, increasing molecular weight (250.72 g/mol vs. ~212.67 g/mol for the target).
Methyl 8-Chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate
- Structure : Features a carboxylate ester at position 6 and a spiro cyclopropane.
- Molecular Formula : C₁₅H₁₇ClO₃.
- Key Differences :
6-Chloro-2,2-dimethylchroman-7-ol
- Structure : Substitutes the carbaldehyde at position 8 with a hydroxyl group at position 7.
- Molecular Formula : C₁₁H₁₃ClO₂.
- Key Differences :
Physical and Chemical Properties
Biological Activity
Overview
6-Chloro-2,2-dimethylchroman-8-carbaldehyde is a synthetic organic compound with notable biological activities. With the molecular formula C12H13ClO2 and a molecular weight of 228.68 g/mol, it features a chloro substituent at the 6th position and a carbaldehyde group at the 8th position of the chroman ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
- Appearance : Light yellow crystalline powder
- Solubility : Sparingly soluble in water; soluble in organic solvents (methanol, ethanol, acetone)
- Melting Point : 85 to 87 °C
- UV Absorption : Wavelengths of 282 nm and 329 nm
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Modulation : It may inhibit or activate specific enzymes, thereby affecting metabolic pathways.
- Receptor Interaction : The presence of chloro and carbaldehyde groups can enhance binding affinity to receptors involved in physiological processes.
Biological Activities
Research indicates several key biological activities associated with this compound:
Anticancer Activity
Studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro.
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| A375 (Melanoma) | 0.02 | 3.5 |
| BxPC3 (Pancreatic) | 0.05 | 4.0 |
| HEK293 (Non-cancerous) | 1.0 | - |
The selectivity index indicates that the compound exhibits preferential cytotoxicity towards cancer cells compared to non-cancerous cells, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers in cellular models .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals and reduce oxidative damage in biological systems .
Case Studies
- Cytotoxicity Assessment : In a study involving multiple cancer cell lines, researchers found that treatment with varying concentrations of this compound resulted in significant reductions in cell viability, particularly in melanoma and pancreatic cancer cells.
- Mechanistic Studies : Further investigations revealed that the compound might induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
